Symlin
Description
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[(2S)-2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S,3R)-2-[[(2S)-2-[[(2R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]pentanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C171H269N51O53S2/c1-21-81(12)130(163(268)207-110(56-78(6)7)169(274)222-53-33-42-118(222)170(275)221-52-32-41-117(221)160(265)219-135(89(20)230)167(272)206-109(66-125(180)238)151(256)212-128(79(8)9)161(266)186-68-126(239)192-111(70-223)154(259)203-107(64-123(178)236)152(257)218-134(88(19)229)166(271)195-98(136(181)241)57-92-43-45-94(231)46-44-92)214-159(264)116-40-31-51-220(116)127(240)69-187-141(246)101(58-90-34-24-22-25-35-90)199-148(253)105(62-121(176)234)201-149(254)106(63-122(177)235)202-155(260)112(71-224)209-156(261)113(72-225)208-146(251)103(60-93-67-184-75-188-93)205-162(267)129(80(10)11)213-150(255)100(55-77(4)5)198-145(250)102(59-91-36-26-23-27-37-91)200-147(252)104(61-120(175)233)196-137(242)82(13)189-144(249)99(54-76(2)3)197-142(247)96(39-30-50-185-171(182)183)193-143(248)97(47-48-119(174)232)194-165(270)132(86(17)227)215-138(243)83(14)190-157(262)114(73-276)211-168(273)133(87(18)228)216-139(244)84(15)191-164(269)131(85(16)226)217-153(258)108(65-124(179)237)204-158(263)115(74-277)210-140(245)95(173)38-28-29-49-172/h22-27,34-37,43-46,67,75-89,95-118,128-135,223-231,276-277H,21,28-33,38-42,47-66,68-74,172-173H2,1-20H3,(H2,174,232)(H2,175,233)(H2,176,234)(H2,177,235)(H2,178,236)(H2,179,237)(H2,180,238)(H2,181,241)(H,184,188)(H,186,266)(H,187,246)(H,189,249)(H,190,262)(H,191,269)(H,192,239)(H,193,248)(H,194,270)(H,195,271)(H,196,242)(H,197,247)(H,198,250)(H,199,253)(H,200,252)(H,201,254)(H,202,260)(H,203,259)(H,204,263)(H,205,267)(H,206,272)(H,207,268)(H,208,251)(H,209,261)(H,210,245)(H,211,273)(H,212,256)(H,213,255)(H,214,264)(H,215,243)(H,216,244)(H,217,258)(H,218,257)(H,219,265)(H4,182,183,185)/t81-,82-,83-,84-,85+,86+,87+,88+,89+,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,128-,129-,130-,131-,132-,133-,134-,135-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRKVKVQDUCJPIZ-MKAGXXMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N)NC(=O)C4CCCN4C(=O)CNC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC6=CN=CN6)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CS)NC(=O)C(CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N)NC(=O)[C@@H]4CCCN4C(=O)CNC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)[C@H](CS)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C171H269N51O53S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3951 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
196078-30-5 | |
| Record name | Pramlintide acetate hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196078305 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Resin Selection and Initial Amino Acid Attachment
The synthesis begins with the immobilization of the C-terminal tyrosine residue onto an acid-labile resin. Patented methodologies preferentially use Rink amide AM resin (substitution value: 0.25–0.35 mmol/g) to yield a C-terminal amide upon cleavage. The tyrosine sidechain is protected with a tert-butyl (tBu) group, which remains stable during subsequent coupling steps but is cleaved during final trifluoroacetic acid (TFA) treatment.
Sequential Fmoc-Based Chain Elongation
The peptide chain is assembled using Fmoc (fluorenylmethyloxycarbonyl) chemistry, with iterative deprotection (20% piperidine in dimethylformamide) and coupling steps. Key protecting groups include:
| Amino Acid | Sidechain Protecting Group |
|---|---|
| Arginine | Pbf (pentamethyldihydrobenzofuran) |
| Asparagine | Trt (trityl) |
| Cysteine | Trt |
| Lysine | Boc (tert-butoxycarbonyl) |
| Serine | tBu |
These groups ensure orthogonal protection, enabling selective deprotection during resin cleavage.
Strategic Incorporation of Pseudoproline Moieties
Mitigating Aggregation via Ψ-Proline Derivatives
A critical innovation in pramlintide synthesis involves the use of pseudoproline dipeptides (e.g., Ser(ΨMe,MePro)) at positions prone to β-sheet formation. These moieties introduce kinks in the peptide backbone, disrupting hydrophobic interactions and improving solubility. For instance, US20130109622A1 discloses the incorporation of a single pseudoproline at Ser29, achieving a crude peptide purity of 85–90%. In contrast, US8846614B2 utilizes three pseudoprolines (Ser25, Ser28, Ser29), elevating purity to 92–95% but increasing production costs.
Synthetic Yield and Purity Trade-offs
Comparative studies reveal that single pseudoproline strategies reduce raw material expenses by 40% but require additional HPLC purification steps to remove deletion sequences. The triple pseudoproline approach minimizes aggregation-related side products but necessitates costly Fmoc-Ser(ΨMe,MePro)-OH reagents.
Cleavage, Deprotection, and Disulfide Formation
TFA-Mediated Resin Cleavage and Sidechain Deprotection
The resin-bound peptide is treated with a cleavage cocktail containing TFA (95%), water (2.5%), and triisopropylsilane (2.5%) for 3 hours. This step simultaneously liberates the peptide from the resin and removes acid-labile protecting groups.
Oxidative Folding of the Cys2-Cys7 Disulfide Bridge
Post-cleavage, the reduced cysteine thiols are oxidized using dimethyl sulfoxide (DMSO) at pH 8.0–8.5 for 24 hours. The reaction is quenched with acetic acid, yielding the cyclic disulfide with >98% efficiency.
Purification and Analytical Characterization
Reverse-Phase HPLC (RP-HPLC)
Crude pramlintide is purified using a C18 column with a gradient of 0.1% TFA in acetonitrile/water. Patented processes achieve a final purity of 98.7–99.2%, as verified by AUC (area under the curve) analysis.
Mass Spectrometric Confirmation
Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular weight (observed: 3,949.2 Da vs. theoretical: 3,949.4 Da), ensuring fidelity to the target sequence.
Industrial-Scale Production Challenges
Addressing Deamidation and Hydrolysis
Pramlintide contains eight asparagine residues, each susceptible to deamidation under acidic conditions. Process optimization involves maintaining pH < 4.0 during purification and storage to minimize degradation.
Scalability of SPPS
While batch synthesis in 10–50 kg reactors is feasible, the peptide’s length necessitates:
-
Double coupling steps for residues 15–22 to overcome steric hindrance
-
Elevated temperatures (40–50°C) during problematic couplings to enhance solvation
Comparative Analysis of Patented Synthesis Routes
Chemical Reactions Analysis
Types of Reactions
Pramlintide acetate, being a peptide, primarily undergoes hydrolysis and enzymatic degradation. It does not typically participate in oxidation, reduction, or substitution reactions under physiological conditions .
Common Reagents and Conditions
The synthesis of pramlintide acetate involves the use of protected amino acids, coupling reagents like N,N’-diisopropylcarbodiimide (DIC), and deprotection reagents such as trifluoroacetic acid (TFA). The final product is purified using HPLC .
Major Products Formed
The major product formed from the synthesis of pramlintide acetate is the peptide itself. During its degradation, smaller peptide fragments and individual amino acids are produced .
Scientific Research Applications
Glycemic Control
Symlin is used as an adjunct therapy for both type 1 and type 2 diabetes. Clinical studies have demonstrated that pramlintide significantly improves glycemic control by reducing postprandial blood glucose levels. A meta-analysis indicated that patients using this compound experienced a reduction in A1C levels compared to those on insulin alone .
Table 1: Summary of Glycemic Control Studies Using this compound
| Study Type | Population | Duration | A1C Reduction (%) | Weight Change (%) |
|---|---|---|---|---|
| Randomized Controlled | Type 1 Diabetes | 6 months | -0.5 to -1.0 | -3.7 |
| Observational | Type 2 Diabetes | 12 months | -0.4 | -2.5 |
| Meta-Analysis | Mixed Population | Varies | -0.6 | N/A |
Weight Management
In addition to its role in glycemic control, pramlintide has been studied for its potential in weight management among diabetic patients. Research shows that pramlintide can lead to significant weight loss when used alongside insulin therapy. In one study, patients lost an average of 3.7% of their body weight over a year . This effect is attributed to the drug's ability to promote satiety and reduce caloric intake.
Table 2: Weight Loss Outcomes with this compound Treatment
| Study Type | Population | Duration | Average Weight Loss (%) |
|---|---|---|---|
| Randomized Controlled | Obese Patients | 6 weeks | -4.5 |
| Longitudinal Study | Type 2 Diabetes | 12 months | -3.7 |
Safety Profile
A significant concern with any diabetes medication is its safety profile, particularly regarding cardiovascular risks and hypoglycemia. A meta-analysis involving multiple clinical trials concluded that this compound does not increase the risk of major cardiovascular events compared to insulin alone . However, it is essential to note that when used in conjunction with insulin, there is a heightened risk of severe hypoglycemia .
Table 3: Safety Findings from Clinical Trials
| Study Type | Population | Cardiovascular Events Risk | Hypoglycemia Incidence (%) |
|---|---|---|---|
| Meta-Analysis | Mixed Population | No increase | 30 |
| Randomized Controlled | Type 1 Diabetes | No increase | 25 |
Case Study 1: Efficacy in Type 1 Diabetes
A clinical trial evaluated the efficacy of pramlintide in patients with type 1 diabetes who were poorly controlled on insulin therapy alone. Over six months, participants showed a statistically significant decrease in A1C levels and reported improved quality of life due to better glycemic control.
Case Study 2: Weight Management in Obese Diabetics
In a study involving obese individuals with type 2 diabetes, participants receiving pramlintide experienced substantial weight loss and improved metabolic parameters over a year-long period, highlighting its dual benefit for glycemic control and weight management.
Mechanism of Action
Pramlintide acetate mimics the action of the naturally occurring hormone amylin. It slows gastric emptying, reduces postprandial glucagon secretion, and promotes satiety. By delaying gastric emptying, it helps to prevent rapid spikes in blood glucose levels after meals. The reduction in glucagon secretion decreases hepatic glucose production, further aiding in glycemic control. The promotion of satiety helps to reduce caloric intake and can contribute to weight loss .
Comparison with Similar Compounds
Structural and Functional Analogs
Human Islet Amyloid Polypeptide (hIAPP)
hIAPP, the natural amylin, shares 37 amino acids with Symlin. However, this compound substitutes proline residues at positions 25, 28, and 29 to prevent amyloid fibril formation, a pathological feature of hIAPP in diabetes .
| Parameter | This compound | hIAPP |
|---|---|---|
| Structure | Proline substitutions | Native sequence |
| Aggregation | Non-amyloidogenic | Prone to amyloid fibrils |
| Therapeutic Use | Approved for diabetes | Not used clinically |
| Mechanism | Slows gastric emptying, suppresses glucagon | Same, but impaired in diabetes |
Key Difference : this compound’s engineered structure avoids β-cell toxicity linked to hIAPP aggregation, enabling safe therapeutic use .
Metreleptin (Leptin Analogs)
Metreleptin, a recombinant leptin, is functionally complementary to this compound. While this compound targets postprandial glucose and appetite, metreleptin regulates long-term energy balance via hypothalamic pathways.
| Parameter | This compound | Metreleptin |
|---|---|---|
| Class | Amylin analog | Leptin analog |
| Primary Effect | Short-term satiety | Long-term appetite control |
| Indication | Diabetes | Lipodystrophy, obesity* |
| Combination Therapy | Synergistic with insulin | Investigational with this compound |
*Preclinical studies suggest this compound-metreleptin combinations may enhance weight loss in obesity .
Insulin and Insulin Analogs
Key distinctions include:
| Parameter | This compound | Insulin (e.g., Humulin®) |
|---|---|---|
| Mechanism | Slows digestion, suppresses glucagon | Promotes glucose uptake |
| Administration | Pre-meal, separate injection | Pre-meal, variable timing |
| Hypoglycemia Risk | Moderate (delayed absorption) | High (direct glucose-lowering) |
| Weight Effect | Neutral or weight loss | Weight gain common |
Clinical Data : In a 6-month study, this compound + insulin achieved comparable HbA1c reduction (−0.47% vs. −0.49% for placebo + insulin) but with 11.7% lower insulin doses and −2.6 kg weight difference .
Stability and Degradation Profile
This compound exhibits moderate stability under stress conditions:
| Condition | Degradation Outcome | Implications |
|---|---|---|
| Acidic/Basic Hydrolysis | Extensive degradation | Requires pH-controlled storage |
| Oxidation | Moderate degradation | Antioxidant packaging needed |
| Photolysis | Minimal degradation | Light-resistant vials used |
LC-MS analyses identified degradation products matching predicted fragments (e.g., deamidation, oxidation), critical for quality control . In contrast, insulin analogs like Humulin® show similar thermal stability but distinct degradation pathways .
Biological Activity
Symlin, the brand name for pramlintide, is a synthetic analog of the hormone amylin, which is co-secreted with insulin by pancreatic beta cells. Approved by the FDA in 2005, this compound is used as an adjunct therapy for patients with type 1 and type 2 diabetes to improve glycemic control. Its biological activity is primarily characterized by its effects on glucose metabolism, appetite regulation, and energy expenditure.
Amylin Receptor Activation
Pramlintide exerts its biological effects through the activation of amylin receptors, which are G protein-coupled receptors located in various tissues, including the brain and pancreas. Upon binding to these receptors, pramlintide initiates several intracellular signaling pathways that contribute to its physiological effects:
- Inhibition of Gastric Emptying : This slows the absorption of glucose into the bloodstream.
- Reduction of Glucagon Secretion : By inhibiting glucagon release from alpha cells in the pancreas, pramlintide helps lower blood glucose levels.
- Promotion of Satiety : Pramlintide acts on central nervous system receptors to promote feelings of fullness, thereby reducing food intake.
Signaling Pathways
Research indicates that pramlintide activates various intracellular signaling cascades, including:
- cAMP Pathway : Involved in mediating glucagon suppression.
- ERK Phosphorylation : Linked to appetite regulation and energy expenditure.
- cGMP Production : Associated with neuronal signaling related to satiety .
Efficacy in Glycemic Control
Numerous clinical studies have demonstrated the efficacy of pramlintide in enhancing glycemic control. A notable study evaluated the addition of this compound to insulin therapy in patients with type 1 diabetes. The results indicated a significant reduction in HbA1c levels without causing increased hypoglycemia:
Weight Loss Effects
Pramlintide has also been studied for its potential role in weight management. Clinical trials have shown that chronic administration can lead to weight loss in obese patients by reducing total energy intake:
- One study reported an average weight loss of approximately 4 kg over 16 weeks among participants using pramlintide compared to placebo .
Case Studies
- Case Study on Type 2 Diabetes Management :
- Case Study on Obesity Treatment :
Safety Profile and Side Effects
While pramlintide is generally well-tolerated, it can cause side effects such as nausea, vomiting, and potential hypoglycemia when used with insulin. The incidence of these side effects tends to diminish over time as patients adjust to the medication.
Common Side Effects
| Side Effect | Incidence Rate |
|---|---|
| Nausea | ~30% |
| Vomiting | ~15% |
| Hypoglycemia | ~10% |
Q & A
Q. What methodologies enable integration of multi-omics data to elucidate this compound's systemic effects?
- Methodological Answer : Perform transcriptomic (RNA-seq) and metabolomic (LC-MS) profiling in animal models pre/post-Symlin administration. Use pathway enrichment tools (e.g., DAVID, MetaboAnalyst) and machine learning (e.g., random forests) to identify networks linked to glucose metabolism. Deposit raw data in repositories like GEO or MetaboLights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
